(2,3-Difluoro-5-nitrophenyl)acetic acid
Description
Properties
CAS No. |
875003-88-6 |
|---|---|
Molecular Formula |
C8H5F2NO4 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(2,3-difluoro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-6-3-5(11(14)15)1-4(8(6)10)2-7(12)13/h1,3H,2H2,(H,12,13) |
InChI Key |
HFKPSXLOLLNFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sources :
Physicochemical Properties
- Acidity : The nitro group in this compound enhances the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the hydroxyl variant (pKa ~4.5–5.0) .
- Solubility : Chlorine substituents (e.g., 1-Chloro-3-fluoro-5-nitrobenzene) reduce water solubility, whereas hydroxyl groups improve it.
- Thermal Stability : Nitro derivatives exhibit lower thermal stability due to the risk of exothermic decomposition, whereas hydroxylated analogs are more stable .
Research Findings and Key Distinctions
Regioisomer Challenges : The target compound’s synthesis yields a 50/50 regioisomer mixture, complicating purification compared to single-isomer analogs like 2-(2,3-Difluoro-6-nitrophenyl)acetic acid .
Electronic Effects : The nitro group in this compound creates a strong electron-withdrawing effect, enhancing electrophilic substitution rates at specific ring positions compared to chlorine or hydroxyl groups .
Q & A
Q. What are the common synthetic routes for (2,3-Difluoro-5-nitrophenyl)acetic acid, and what are their key intermediates?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic ring. A plausible route starts with fluorination of a nitro-substituted phenyl precursor, followed by coupling with an acetic acid moiety. For example:
Nitration and Fluorination : Introduce nitro and fluorine groups via electrophilic substitution using HNO₃/H₂SO₄ and select fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–5°C) to minimize byproducts .
Acetic Acid Coupling : Employ Ullmann or Buchwald-Hartwig coupling to attach the acetic acid group, using Pd catalysts and ligands (e.g., XPhos) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Key intermediates include 2,3-difluoro-5-nitrobenzene and boronic acid derivatives (e.g., (2,3-difluoro-5-nitrophenyl)boronic acid) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substituent positions and absence of regioisomers. For example, distinct splitting patterns in ¹⁹F NMR differentiate ortho/para fluorine atoms .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS to verify molecular weight and detect impurities (<1% threshold) .
- Melting Point Analysis : Compare observed mp (e.g., 255–257°C) with literature values to assess crystallinity and purity .
Q. What are the recommended protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis. Desiccate to avoid moisture-induced side reactions .
- Handling : Use gloveboxes for air-sensitive steps. Quench residual acidity post-synthesis with NaHCO₃ washes, followed by lyophilization for solvent removal .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved when characterizing derivatives?
- Methodological Answer :
- Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve overlapping signals. For example, 2D HSQC can correlate fluorine atoms with adjacent protons, clarifying substitution patterns .
- Computational Validation : Use DFT calculations (Gaussian, ORCA) to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent effects (PCM model) .
- Isotopic Labeling : Introduce ¹⁵N or ¹⁸O labels to track nitro group behavior under reaction conditions .
Q. What methodologies optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 3³ design can identify optimal Pd catalyst (0.5–2 mol%) and solvent (DMF vs. THF) combinations .
- In Situ Monitoring : Use ReactIR or inline NMR to track reaction progress and adjust parameters dynamically. Terminate reactions at >90% conversion to minimize byproducts .
- Metabolic Flux Analogues : Adapt metabolic flux analysis (MFA) from bacterial systems to map rate-limiting steps (e.g., fluorination vs. nitration bottlenecks) .
Q. How do nitro and fluorine substituents influence reactivity in nucleophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Nitro groups deactivate the ring, directing nucleophiles to meta positions. Fluorine’s inductive (-I) effect further stabilizes intermediates, reducing reaction rates. Kinetic studies (Eyring plots) can quantify activation barriers .
- Steric Considerations : Ortho-fluorine atoms hinder bulky nucleophiles (e.g., Grignard reagents). Computational modeling (MD simulations) predicts steric clashes and guides reagent selection .
Q. What strategies mitigate side reactions (e.g., denitration) during synthesis?
- Methodological Answer :
- Protective Groups : Temporarily protect the nitro group with Boc or Fmoc during fluorination. Deprotect post-reaction using TFA or UV light .
- Low-Temperature Quenching : Add reagents slowly at –78°C (dry ice/acetone bath) to prevent exothermic decomposition .
- Byproduct Trapping : Use scavengers (molecular sieves, polymer-bound reagents) to sequester reactive intermediates like NO₂⁺ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
